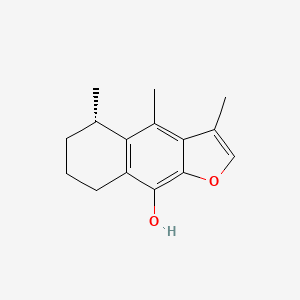
Cacalol
Übersicht
Beschreibung
Cacalol is a natural product found in Ligularia virgaurea, Emilia abyssinica, and other organisms . It is a sesquiterpene with anti-inflammatory potential that is isolated from Psacalium decompositum, a medicinal plant with several scientific reports supporting its anti-inflammatory activity .
Synthesis Analysis
A simple synthesis of the natural product this compound has been developed that proceeds in seven steps and 21−25% overall yield. Ortho-lithiation of 4-methylanisole and alkylation with 5-iodo-1-pentene, followed by intramolecular Friedel−Crafts alkylation, gave 5-methoxy-1,8-dimethyltetralin .
Molecular Structure Analysis
The molecular formula of this compound is C15H18O2 . The IUPAC name is (5 S )-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo [f] 1benzofuran-9-ol . The InChI is InChI=1S/C15H18O2/c1-8-5-4-6-11-12 (8)10 (3)13-9 (2)7-17-15 (13)14 (11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 .
Chemical Reactions Analysis
Four new modified eremophilanes, angulifolide (1) and angulifolins A-C (2-4), and two new triacetylglucosides (7 and 8) were isolated from Roldana angulifolia, together with several known compounds. The structures of the new compounds were elucidated by spectroscopic analysis and chemical reactions .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 230.30 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The Exact Mass is 230.130679813 g/mol and the Monoisotopic Mass is 230.130679813 g/mol . The Topological Polar Surface Area is 33.4 Ų .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und Antiallergische Wirkungen
Cacalol-artige Cacalolide sind natürliche Verbindungen, die von Psacalium decompositum und Psacalium peltatum synthetisiert werden . Es wurde festgestellt, dass diese Verbindungen ein Potenzial für entzündungshemmende und antiallergische Wirkungen haben . In-vitro-Studien haben gezeigt, dass this compound und ähnliche Verbindungen die antigenabhängige Degranulation und intrazelluläre Kalziummobilisierung sowie die Produktion reaktiver Sauerstoffspezies in aus dem Knochenmark gewonnenen Mastzellen hemmen können .
Antioxidative Wirkungen
This compound wurde als eine freie Radikale abfangende Verbindung identifiziert . Dies bedeutet, dass es das Potenzial hat, schädliche freie Radikale im Körper zu neutralisieren, was dazu beitragen kann, verschiedene gesundheitliche Probleme im Zusammenhang mit oxidativem Stress zu verhindern, wie z. B. Alterung, Entzündungen und bestimmte Krebsarten .
Antiproliferative Wirkungen auf Krebszellen
Es wurde festgestellt, dass this compound starke antiproliferative Wirkungen auf Brustkrebszellen hat . Es induziert Apoptose (programmierter Zelltod) durch Aktivierung eines pro-apoptotischen Signalwegs . Dies deutet darauf hin, dass this compound möglicherweise als therapeutisches Mittel bei der Behandlung von Brustkrebs eingesetzt werden könnte .
Modulation des Akt-SREBP-FAS-Signalwegs
Es wurde festgestellt, dass this compound die Expression des Gens für die Fettsäure-Synthase (FAS) signifikant moduliert, was zu Apoptose durch Aktivierung von DAPK2 und Caspase 3 führt . Es unterdrückt den Akt-Sterol-Regulations-Element-bindenden Protein (SREBP)-Signalweg und die damit einhergehende transkriptionelle Aktivierung von FAS signifikant . Dies deutet darauf hin, dass this compound möglicherweise als therapeutisches Mittel bei der Behandlung von Krankheiten im Zusammenhang mit dem Akt-SREBP-FAS-Signalweg eingesetzt werden könnte .
Antihyperglykämische Wirkungen
Es wurde festgestellt, dass this compound antihyperglykämische Wirkungen hat . Dies bedeutet, dass es das Potenzial hat, einen hohen Blutzuckerspiegel zu senken, was bei der Behandlung von Diabetes von Vorteil sein könnte .
Antimikrobielle Wirkungen
Es wurde festgestellt, dass this compound antimikrobielle Wirkungen hat . Dies deutet darauf hin, dass es möglicherweise als natürliche Alternative zu synthetischen antimikrobiellen Mitteln verwendet werden könnte, die oft mit Nebenwirkungen und Resistenzen verbunden sind .
Zukünftige Richtungen
While specific future directions for Cacalol research are not mentioned in the search results, one study demonstrated that this compound has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . This suggests that future research could further explore the potential of this compound in cancer treatment.
Relevant Papers
Several papers were found during the search. One paper discusses the anti-inflammatory potential of this compound . Another paper presents a simple synthesis of this compound . A third paper discusses the isolation of new compounds from Roldana angulifolia, including modified eremophilanes . Lastly, a paper discusses the anti-proliferation effect of this compound on breast cancer cells .
Wirkmechanismus
Target of Action
Cacalol, a sesquiterpene isolated from Psacalium decompositum , primarily targets the NF-κB signaling pathway and the Akt-SREBP-FAS signaling pathway . These pathways play crucial roles in inflammation and apoptosis, respectively .
Mode of Action
This compound interacts with its targets by inhibiting the activation of NF-κB and its upstream signaling . It decreases the phosphorylation of IKB-α and p65 levels, thereby reducing the expression and secretion of TNF-α, IL-1β, and IL-6 . Additionally, it decreases the activity and expression of COX-2 mRNA . In the Akt-SREBP-FAS signaling pathway, this compound suppresses the pathway and the concomitant transcriptional activation of FAS .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the NF-κB signaling pathway and the Akt-SREBP-FAS signaling pathway . The inhibition of these pathways leads to downstream effects such as reduced inflammation and induced apoptosis .
Pharmacokinetics
Chemoinformatic analysis suggests that this compound possesses interesting physicochemical, pharmacokinetic, and toxicoinformatic properties
Result of Action
This compound has a strong anti-proliferation effect on breast cancer cells and induces apoptosis by activating a pro-apoptotic pathway . It also has an anti-inflammatory effect, as demonstrated by its inhibition of the NF-κB signaling pathway .
Eigenschaften
IUPAC Name |
(5S)-3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-8-5-4-6-11-12(8)10(3)13-9(2)7-17-15(13)14(11)16/h7-8,16H,4-6H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFUBABGIIEJNV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C1C(=C3C(=COC3=C2O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947263 | |
| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24393-79-1 | |
| Record name | Cacalol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethyl-5,6,7,8-tetrahydronaphtho[2,3-b]furan-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40947263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



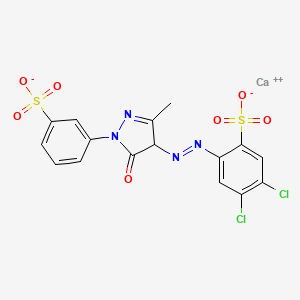


![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline](/img/structure/B1218178.png)
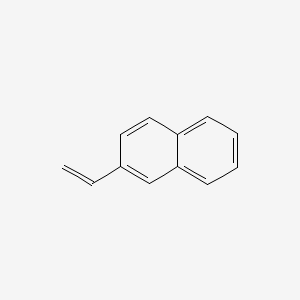
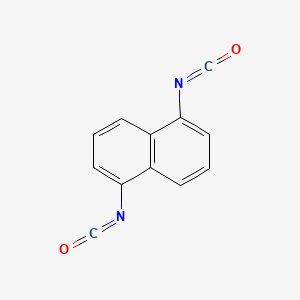

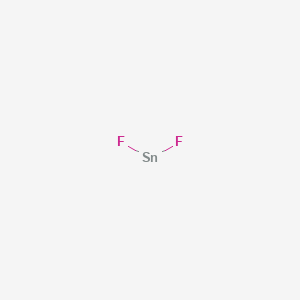
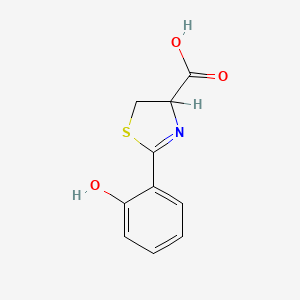
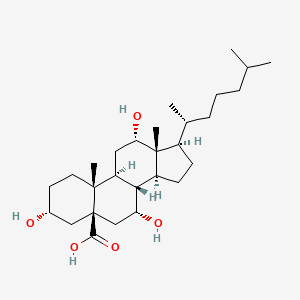
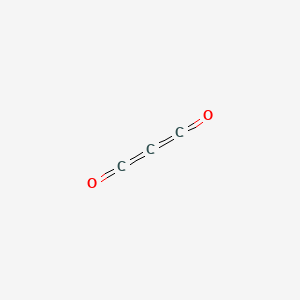
![22-(Cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1218195.png)

![3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide](/img/structure/B1218197.png)